A Comprehensive Technical Guide to 5-Chloro-7-nitro-1H-indazole: A Pivotal Intermediate in Drug Discovery
A Comprehensive Technical Guide to 5-Chloro-7-nitro-1H-indazole: A Pivotal Intermediate in Drug Discovery
Foreword: Unlocking Therapeutic Potential with a Versatile Scaffold
In the landscape of modern medicinal chemistry, the indazole nucleus stands out as a "privileged scaffold," a recurring molecular framework in a multitude of biologically active compounds.[1][2] Among its many derivatives, 5-Chloro-7-nitro-1H-indazole (CAS Number: 41926-18-5) has emerged as a particularly valuable building block for the synthesis of targeted therapeutics.[3] Its strategic substitution pattern imparts unique reactivity and allows for the precise molecular tailoring required in the development of novel kinase inhibitors and other pharmaceutical agents. This in-depth technical guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive exploration of the synthesis, properties, and applications of this critical chemical intermediate.
Core Characteristics: A Physicochemical and Structural Overview
A thorough understanding of the fundamental properties of 5-Chloro-7-nitro-1H-indazole is essential for its effective utilization in synthetic chemistry and drug design.
Table 1: Physicochemical Properties of 5-Chloro-7-nitro-1H-indazole
| Property | Value |
| CAS Number | 41926-18-5[4][5][6][7][8][9] |
| Molecular Formula | C₇H₄ClN₃O₂[4][5][8] |
| Molecular Weight | 197.58 g/mol [4][5] |
| Appearance | Solid[5] |
| Purity | ≥97%[4][5] |
| SMILES | O=[O-][4] |
| InChI | InChI=1S/C7H4ClN3O2/c8-5-1-4-3-9-10-7(4)6(2-5)11(12)13/h1-3H,(H,9,10)[5] |
The structural arrangement of 5-Chloro-7-nitro-1H-indazole is key to its utility. The electron-withdrawing nature of both the chloro and nitro groups significantly influences the electronic distribution within the indazole ring system, impacting its reactivity at various positions.
Synthesis and Purification: From Precursors to a Purified Intermediate
The synthesis of 5-Chloro-7-nitro-1H-indazole is a multi-step process that demands careful control of reaction conditions to ensure a high yield and purity of the final product. A general and effective method involves the diazotization of a substituted aniline followed by an intramolecular cyclization.
Experimental Protocol: Synthesis of 5-Chloro-7-nitro-1H-indazole
Materials:
-
4-Chloro-2-methyl-6-nitroaniline
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Acetic Anhydride
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
Step-by-Step Methodology:
-
Diazotization of the Amine:
-
In a reaction vessel, dissolve 4-chloro-2-methyl-6-nitroaniline in a mixture of glacial acetic acid and concentrated hydrochloric acid.
-
Cool the solution to a temperature between 0 and 5°C using an ice bath. This low temperature is crucial to stabilize the resulting diazonium salt.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture, ensuring the temperature remains below 5°C.
-
Stir the mixture vigorously for approximately one hour at 0-5°C to facilitate the complete formation of the diazonium salt.
-
-
Intramolecular Cyclization:
-
To the freshly prepared diazonium salt solution, carefully add acetic anhydride in a dropwise manner, while still maintaining the low-temperature conditions.
-
Once the addition is complete, allow the reaction mixture to gradually warm to room temperature.
-
Continue stirring for 12 to 18 hours to drive the cyclization reaction to completion, forming the indazole ring.
-
-
Product Isolation and Purification:
-
Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude 5-Chloro-7-nitro-1H-indazole.
-
Collect the solid product by filtration and wash it thoroughly with cold deionized water, followed by a wash with a small volume of cold ethanol to remove residual acids and byproducts.
-
For further purification, recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to obtain the final product as a crystalline solid.
-
Diagram: Synthetic Workflow for 5-Chloro-7-nitro-1H-indazole
Caption: A streamlined workflow for the synthesis and purification of 5-Chloro-7-nitro-1H-indazole.
Chemical Reactivity and Strategic Applications in Medicinal Chemistry
The true value of 5-Chloro-7-nitro-1H-indazole lies in its versatile reactivity, which allows for its elaboration into more complex molecules with therapeutic potential. The indazole scaffold is a well-established component of numerous kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[2][10][11][12]
Diagram: The Indazole Scaffold in Kinase Inhibition
Caption: A schematic representation of an indazole-based inhibitor binding to the ATP pocket of a protein kinase.
The strategic placement of substituents on the indazole ring allows for the optimization of binding affinity and selectivity for the target kinase. The N1 position of the indazole can be functionalized to interact with the solvent-exposed region of the ATP binding site, while modifications at the C5 position can be tailored to fit into a nearby hydrophobic pocket.
Case Study: A Synthetic Route to a Potent Kinase Inhibitor
To illustrate the practical application of 5-Chloro-7-nitro-1H-indazole, the following is a representative synthetic pathway to a hypothetical, yet plausible, kinase inhibitor.
Experimental Protocol: Multi-step Synthesis of a Kinase Inhibitor
Materials:
-
5-Chloro-7-nitro-1H-indazole
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Dioxane/Water)
-
Reducing agent (e.g., Iron powder, Ammonium chloride)
-
Acyl chloride
-
Tertiary amine base (e.g., Triethylamine)
Step-by-Step Methodology:
-
Suzuki Coupling at C5:
-
In a reaction flask, combine 5-Chloro-7-nitro-1H-indazole, the desired arylboronic acid, a palladium catalyst, and a base in a suitable solvent mixture.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the starting materials are consumed (monitored by TLC or LC-MS).
-
Upon completion, perform an aqueous workup and purify the product by column chromatography to yield the 5-aryl-7-nitro-1H-indazole intermediate.
-
-
Reduction of the Nitro Group:
-
Dissolve the 5-aryl-7-nitro-1H-indazole intermediate in a solvent such as ethanol or acetic acid.
-
Add a reducing agent, for example, iron powder and ammonium chloride, and heat the mixture.
-
After the reduction is complete, filter the reaction mixture to remove the solid catalyst and evaporate the solvent. The resulting crude product is the 7-amino-5-aryl-1H-indazole.
-
-
Amide Bond Formation:
-
Dissolve the 7-amino-5-aryl-1H-indazole in an appropriate aprotic solvent.
-
Add a tertiary amine base followed by the dropwise addition of the desired acyl chloride.
-
Stir the reaction at room temperature until the acylation is complete.
-
Isolate and purify the final kinase inhibitor product through standard techniques such as crystallization or chromatography.
-
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions are paramount when working with 5-Chloro-7-nitro-1H-indazole and its derivatives.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Storage: Store 5-Chloro-7-nitro-1H-indazole in a tightly sealed container in a cool, dry, and dark place away from incompatible materials.[4]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Conclusion and Future Perspectives
5-Chloro-7-nitro-1H-indazole is a testament to the power of strategic molecular design in medicinal chemistry. Its versatile reactivity and proven utility as a scaffold for kinase inhibitors underscore its importance in the ongoing quest for novel and effective therapeutics. As our understanding of cellular signaling pathways continues to grow, it is certain that this valuable intermediate will play a significant role in the development of the next generation of targeted therapies for a wide range of diseases.
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